molecular formula C15H17NO3S B2822049 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide CAS No. 1796970-43-8

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide

Cat. No.: B2822049
CAS No.: 1796970-43-8
M. Wt: 291.37
InChI Key: UMGYIKPMHIWLKG-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated furan or thiophene derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature, and pressure conditions are optimized to ensure maximum output and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-aldehyde share structural similarities.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2-aldehyde are closely related.

Uniqueness

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide is unique due to the combination of both furan and thiophene rings in its structure. This duality allows it to exhibit properties and reactivity patterns that are distinct from compounds containing only one of these rings. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in multiple research fields .

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-15(2,3)14(18)16-9-10-6-7-12(20-10)13(17)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGYIKPMHIWLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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